ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate
Description
Ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate is a synthetic compound featuring a benzimidazole core linked to a piperidine moiety via a methyl group, with an oxobutanoate ester backbone and an oxalate counterion. The oxalate salt likely enhances its solubility and bioavailability compared to the free base form.
Properties
IUPAC Name |
ethyl 4-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-4-oxobutanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3.C2H2O4/c1-2-25-19(24)8-7-18(23)21-11-9-15(10-12-21)13-22-14-20-16-5-3-4-6-17(16)22;3-1(4)2(5)6/h3-6,14-15H,2,7-13H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKSJNIPKJQGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as ethyl 4-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-4-oxobutanoate;oxalic acid, is a derivative of imidazole. Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of biological activities. The specific interaction of this compound with its targets would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific pathways affected and the nature of the interaction between the compound and its targets.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
Biological Activity
Ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 357.41 g/mol
- CAS Number : [2034469-58-2]
This compound exhibits several biological activities, primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The benzimidazole moiety in the structure is known for its antioxidant properties, which may help in mitigating oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
Antioxidant Properties
Research has demonstrated that compounds with benzimidazole derivatives possess significant antioxidant activities. A study indicated that these compounds can reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage caused by free radicals .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Kidney Stone Formation
A notable area of research involves the relationship between oxalates and kidney stone formation. This compound has been studied for its effects on calcium oxalate crystallization. In animal models, it was found to inhibit the growth of calcium oxalate crystals, indicating a potential therapeutic role in preventing kidney stones .
Pharmacokinetics
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary data suggest that this compound has favorable absorption characteristics, with moderate bioavailability observed in experimental models .
Research Findings Summary Table
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzimidazole moiety linked to a piperidine group, which is known for enhancing biological activity. The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole and subsequent coupling with piperidine derivatives. Various methods have been reported for its synthesis, including those that utilize different solvents and reaction conditions to optimize yield and purity .
Antimicrobial Properties
Research indicates that compounds containing benzimidazole and piperidine structures exhibit notable antimicrobial activities. Studies have shown that ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate demonstrates effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the benzimidazole moiety is particularly significant, as many benzimidazole derivatives have been recognized for their anticancer potential due to their ability to inhibit tubulin polymerization .
Pharmaceutical Formulations
The compound's unique properties make it suitable for incorporation into various pharmaceutical formulations. It can be used as an active ingredient in drug development aimed at treating infections or cancer. Formulations may include oral tablets, injectable solutions, or topical applications depending on the targeted therapeutic area.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Research : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry analysis .
- Formulation Development : Recent advancements in formulation technology have allowed for the creation of sustained-release formulations of this compound, enhancing its bioavailability and therapeutic efficacy in preclinical models .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues in PLD Inhibition
Compounds targeting PLD activity share the benzimidazole-piperidine scaffold but differ in substituents and pharmacological profiles:
Key Observations :
- The oxobutanoate ester may confer slower metabolic degradation compared to carboxamide or benzamide groups in analogs.
Antimalarial Benzimidazole-Piperidine Derivatives
describes antimalarial compounds with benzimidazole-piperidine cores but distinct functional groups:
Key Observations :
Cannabinoid CB2 Receptor Agonists
highlights benzimidazole-piperidine derivatives as CB2 agonists, though substituents vary significantly:
Key Observations :
Triazine-Morpholino Derivatives (Non-PLD Targets)
Compounds in and feature triazine-morpholino groups alongside benzimidazole-piperidine cores:
Key Observations :
Q & A
Q. Table 1: Physicochemical Properties of Analogous Compounds
| Compound ID | Molecular Weight (g/mol) | TPSA (Ų) | logP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 4a (Ref. ) | 345.4 | 87.92 | 3.1 | 2 | 6 |
| 11d (Ref. ) | 334.4 | 94.25 | 2.8 | 1 | 5 |
Q. Table 2: Biological Activity of Selected Derivatives
| Compound ID | Target (IC₅₀, μM) | Cell Line | Assay Type |
|---|---|---|---|
| 4e (Ref. ) | EGFR: 0.45 ± 0.12 | A549 | ATP-based |
| 11f (Ref. ) | 5-HT₃: 1.2 ± 0.3 | CHO-K1 | Radioligand |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
